molecular formula C22H38O2 B15339269 Ethyl 8,11,14-eicosatrienoate

Ethyl 8,11,14-eicosatrienoate

Cat. No.: B15339269
M. Wt: 334.5 g/mol
InChI Key: XJXHWCQMUAZGAN-NCEJYBGESA-N
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Description

Dihomo-gamma-Linolenic Acid ethyl ester is an ester derivative of Dihomo-gamma-Linolenic Acid, a polyunsaturated omega-6 fatty acid. This compound is of significant interest due to its potential health benefits and applications in various fields, including medicine and biochemistry. The ethyl ester form is often used to enhance the bioavailability and stability of the fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-gamma-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-gamma-Linolenic Acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In industrial settings, the production of Dihomo-gamma-Linolenic Acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also common, as it allows for the reuse of the catalyst and reduces production costs. The final product is typically purified using distillation or chromatography techniques to ensure high purity.

Types of Reactions:

    Oxidation: Dihomo-gamma-Linolenic Acid ethyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.

    Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.

    Hydrolysis: Acidic or basic hydrolysis of the ester yields Dihomo-gamma-Linolenic Acid and ethanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidative degradation products.

    Reduction: Dihomo-gamma-Linolenic Acid and ethanol.

    Hydrolysis: Dihomo-gamma-Linolenic Acid and ethanol.

Scientific Research Applications

Dihomo-gamma-Linolenic Acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of Dihomo-gamma-Linolenic Acid ethyl ester involves its conversion to Dihomo-gamma-Linolenic Acid in the body. This fatty acid is a precursor to anti-inflammatory eicosanoids, which play a crucial role in modulating inflammatory responses. The molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of eicosanoids.

Comparison with Similar Compounds

  • Gamma-Linolenic Acid ethyl ester
  • Alpha-Linolenic Acid ethyl ester
  • Eicosapentaenoic Acid ethyl ester

Comparison: Dihomo-gamma-Linolenic Acid ethyl ester is unique due to its specific role in the biosynthesis of anti-inflammatory eicosanoids. Unlike Gamma-Linolenic Acid ethyl ester, which is a precursor to both pro-inflammatory and anti-inflammatory eicosanoids, Dihomo-gamma-Linolenic Acid ethyl ester primarily leads to the production of anti-inflammatory compounds. This makes it particularly valuable in therapeutic applications aimed at reducing inflammation.

Properties

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl (8E,11E,14E)-icosa-8,11,14-trienoate

InChI

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+

InChI Key

XJXHWCQMUAZGAN-NCEJYBGESA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

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